

Spectral data (NMR, IR, MS) of Chromone-3-carbonyl chloride

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Compound of Interest

Compound Name: *Chromone-3-carbonyl chloride*

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An In-depth Technical Guide to the Spectral Data of **Chromone-3-carbonyl chloride**

Introduction

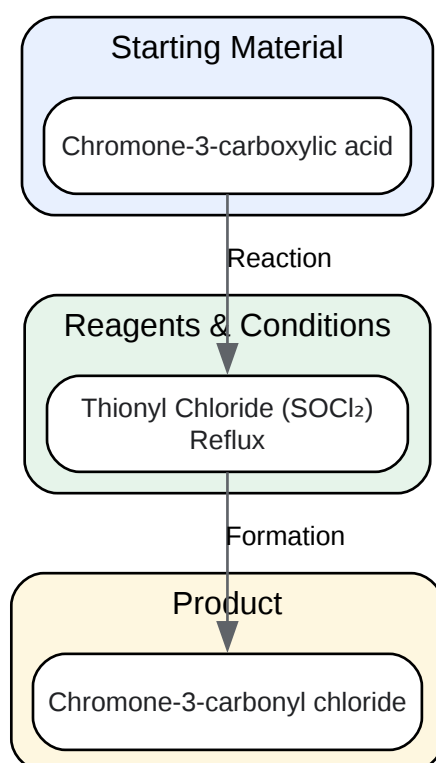
Chromone-3-carbonyl chloride is a highly reactive derivative of chromone-3-carboxylic acid. As a bifunctional molecule containing both the chromone scaffold and a reactive acyl chloride group, it serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds.[1][2] The inherent reactivity of the acyl chloride moiety, however, makes its isolation and full characterization challenging. Consequently, direct and comprehensive spectral data for this compound is not readily available in public databases.

This guide provides a detailed analysis of the expected spectral data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for **Chromone-3-carbonyl chloride**. The analysis is built upon a comparative methodology, leveraging the well-documented spectral characteristics of its stable precursor, chromone-3-carboxylic acid, in conjunction with established principles of spectroscopic interpretation for acyl chlorides. This approach allows for a robust and scientifically grounded prediction of the key spectral features of this important synthetic intermediate.

Synthesis and Experimental Context

The primary route to **Chromone-3-carbonyl chloride** is through the reaction of its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl_2).^{[1][3][4]} This reaction is efficient and yields the acyl chloride in situ for subsequent reactions or for isolation, provided stringent anhydrous conditions are maintained to prevent hydrolysis back to the carboxylic acid.^[5]

Workflow for the Synthesis of Chromone-3-carbonyl chloride



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Caption: Synthetic pathway from Chromone-3-carboxylic acid to **Chromone-3-carbonyl chloride**.

Infrared (IR) Spectroscopy

The transition from a carboxylic acid to an acyl chloride induces significant and highly diagnostic changes in the infrared spectrum. The most notable of these are the disappearance of the broad O-H stretching band and a shift of the carbonyl (C=O) absorption to a higher wavenumber.

Functional Group	Chromone-3-carboxylic acid (Experimental)	Chromone-3-carbonyl chloride (Predicted)	Rationale for Change
O-H Stretch (Carboxylic Acid)	Broad, ~3300-2500 cm ⁻¹ [6][7]	Absent	Removal of the hydroxyl group.[8]
C=O Stretch (Chromone Ketone)	~1634-1651 cm ⁻¹ [1]	~1640-1660 cm ⁻¹	Minimal change expected.
C=O Stretch (C3-Substituent)	~1691-1745 cm ⁻¹ [1]	~1780-1810 cm ⁻¹	The strong electron-withdrawing inductive effect of the chlorine atom increases the bond order of the C=O group, shifting its stretching frequency to a higher energy.[5][9][10]

Detailed IR Analysis

For Chromone-3-carboxylic acid, the spectrum is characterized by a very broad absorption band in the 3300-2500 cm⁻¹ region, typical of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7] Additionally, two distinct carbonyl peaks are observed: one for the chromone ketone and another for the carboxylic acid.[1]

Upon conversion to **Chromone-3-carbonyl chloride**, the most definitive change is the complete disappearance of the broad O-H band.[8] Furthermore, the carbonyl stretching frequency of the newly formed acyl chloride will shift to a significantly higher wavenumber, typically appearing in the 1780-1810 cm⁻¹ range.[9][10] This high-frequency absorption is a hallmark of acyl chlorides and serves as a primary indicator of a successful conversion.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The conversion of the carboxylic acid to the acyl chloride results in subtle but predictable changes in the NMR spectra.

¹H NMR Spectroscopy

Proton	Chromone-3-carboxylic acid (Experimental, DMSO-d ₆)	Chromone-3-carbonyl chloride (Predicted)	Rationale for Change
H-2	~9.10 ppm (singlet)[1]	~9.1-9.2 ppm (singlet)	Minor downfield shift due to the increased electron-withdrawing nature of the -COCl group compared to -COOH.
H-5, H-6, H-7, H-8	~7.6-8.3 ppm (multiplets)[1]	~7.6-8.4 ppm (multiplets)	Minimal changes in the aromatic region are expected.
-COOH	~13.15 ppm (broad singlet)[1]	Absent	Disappearance of the acidic proton.

The ¹H NMR spectrum of **Chromone-3-carbonyl chloride** is expected to be very similar to its carboxylic acid precursor, with one key exception: the absence of the broad singlet corresponding to the acidic proton of the carboxyl group.[1] The proton at the 2-position (H-2) may experience a slight downfield shift due to the enhanced electron-withdrawing character of the carbonyl chloride group relative to the carboxylic acid.

¹³C NMR Spectroscopy

The change in the electronic environment of the carbonyl carbon at position 3 provides a clear diagnostic marker in the ¹³C NMR spectrum.

Carbon	Chromone-3-carboxylic acid (Experimental, DMSO-d ₆)	Chromone-3-carbonyl chloride (Predicted)	Rationale for Change
C-4 (Ketone C=O)	~175.09 ppm[1]	~175 ppm	Minimal change expected.
C-3 Carbonyl	~164.07 ppm[1]	~160-170 ppm	The carbonyl carbon of an acyl chloride is typically found in this region, slightly deshielded compared to the corresponding carboxylic acid but not as far downfield as a ketone.[11]
Aromatic & Olefinic Carbons	~110-165 ppm[1]	~110-165 ppm	Minor shifts may occur, but the overall pattern is expected to be similar.

In the ¹³C NMR spectrum, the most significant change will be observed for the carbonyl carbon of the C-3 substituent. While the carbonyl carbon of chromone-3-carboxylic acid resonates around 164 ppm, the corresponding carbon in the acyl chloride is expected to shift.[1] Acyl chloride carbonyls typically appear in the 160-180 ppm range. This is due to a combination of the deshielding effect of the electronegative oxygen and chlorine atoms and resonance effects. [12]

Mass Spectrometry (MS)

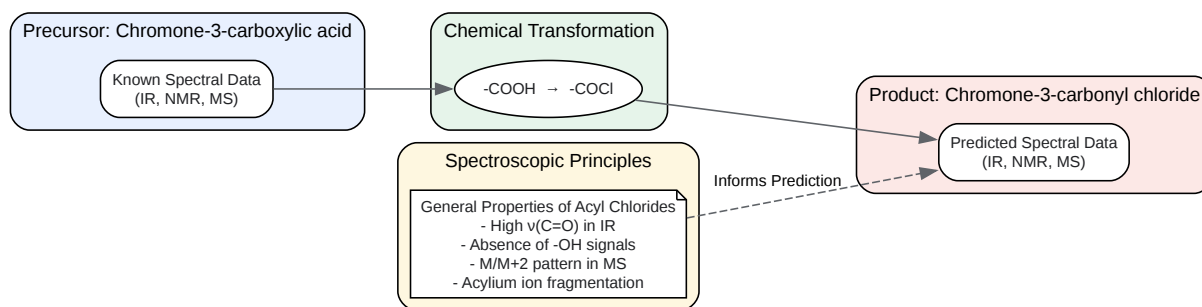
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The presence of chlorine in **Chromone-3-carbonyl chloride** will result in a characteristic isotopic pattern for the molecular ion.

Feature	Chromone-3-carboxylic acid (Experimental)	Chromone-3-carbonyl chloride (Predicted)	Rationale for Change
Molecular Formula	C ₁₀ H ₆ O ₄	C ₁₀ H ₅ ClO ₃	Substitution of -OH with -Cl.
Molecular Weight	190.15 g/mol [13]	208.61 g/mol	Increased mass due to chlorine.
Molecular Ion (M ⁺)	m/z 190	m/z 208 and 210	The two peaks correspond to the two major isotopes of chlorine, ³⁵ Cl and ³⁷ Cl, in an approximate 3:1 abundance ratio.[14]
Major Fragment	Varies	m/z 173	Loss of the chlorine radical (•Cl) to form a stable acylium ion (R-C≡O ⁺). This is a characteristic fragmentation pathway for acyl chlorides and is often the base peak.[14][15]

The mass spectrum of **Chromone-3-carbonyl chloride** is expected to show a molecular ion peak with a distinctive isotopic signature. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks (M⁺ and M+2) at m/z 208 and 210, with an intensity ratio of approximately 3:1.[14] This pattern is a strong indicator of the presence of a single chlorine atom in the molecule.

The primary fragmentation pathway for acyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a highly stable acylium ion.[14][15] For **Chromone-3-carbonyl chloride**, this would result in a prominent peak at m/z 173.

Logical Flow of Spectral Interpretation



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Caption: Logic diagram illustrating the predictive analysis of spectral data.

Experimental Protocols

Synthesis of Chromone-3-carbonyl chloride

This protocol is adapted from established literature procedures.[3]

- To a round-bottom flask equipped with a reflux condenser and a drying tube, add chromone-3-carboxylic acid (1.0 eq).
- Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl_2) (e.g., 5-10 eq).
- Heat the mixture to reflux and maintain for a period of 5-30 minutes, or until the evolution of HCl and SO_2 gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
- After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
- The resulting crude **Chromone-3-carbonyl chloride** can be purified by recrystallization from a dry, non-polar solvent such as cyclohexane.

- Collect the crystalline product by filtration, wash with cold, dry cyclohexane, and dry under vacuum.

Note on Handling: **Chromone-3-carbonyl chloride** is moisture-sensitive and will readily hydrolyze. All glassware should be oven-dried, and all solvents must be anhydrous. The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.

General Protocol for Spectral Data Acquisition

- IR Spectroscopy: Acquire the spectrum using an FTIR spectrometer. For the solid acyl chloride, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. Ensure the sample is dry to avoid observing a broad O-H band from water contamination or hydrolysis.
- NMR Spectroscopy: Dissolve the sample in a dry deuterated solvent (e.g., CDCl_3). Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer. The use of a sealed NMR tube under an inert atmosphere is recommended to prevent sample degradation.
- Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) if the molecular ion is of primary interest.

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- To cite this document: BenchChem. [Spectral data (NMR, IR, MS) of Chromone-3-carbonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8459535/docs#spectral-data-nmr-ir-ms-of-chromone-3-carbonyl-chloride\]](https://www.benchchem.com/product/b8459535/docs#spectral-data-nmr-ir-ms-of-chromone-3-carbonyl-chloride)

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